4-(morpholinosulfonyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a phthalazinone moiety. It is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl chloride intermediate. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the compound’s unique structural features, such as the morpholine ring and the sulfonyl group, which facilitate binding to target sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-sulfonyl)benzoic acid
- 4-(Morpholine-4-sulfonyl)-N-methylbenzamide
- 4-(Morpholine-4-sulfonyl)-N-phenylbenzamide
Uniqueness
4-(Morpholine-4-sulfonyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its combination of a morpholine ring, a sulfonyl group, and a phthalazinone moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H20N4O5S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H20N4O5S/c25-19(21-13-18-16-3-1-2-4-17(16)20(26)23-22-18)14-5-7-15(8-6-14)30(27,28)24-9-11-29-12-10-24/h1-8H,9-13H2,(H,21,25)(H,23,26) |
InChI Key |
NLTWVLGGNZCJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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